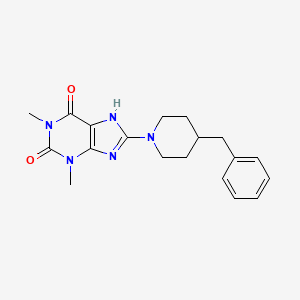![molecular formula C18H24N2O B6023186 N,N,N'-trimethyl-N'-[(3-phenoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B6023186.png)
N,N,N'-trimethyl-N'-[(3-phenoxyphenyl)methyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’-trimethyl-N’-[(3-phenoxyphenyl)methyl]ethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of two amine groups attached to an ethane backbone, with additional methyl and phenoxyphenyl groups. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-trimethyl-N’-[(3-phenoxyphenyl)methyl]ethane-1,2-diamine typically involves the reaction of N,N,N’-trimethyl-1,2-ethanediamine with 3-phenoxybenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 25-50°C.
Industrial Production Methods
On an industrial scale, the production of N,N,N’-trimethyl-N’-[(3-phenoxyphenyl)methyl]ethane-1,2-diamine involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-trimethyl-N’-[(3-phenoxyphenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Various nucleophiles like halides, thiols, or amines; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted diamine compounds.
Scientific Research Applications
N,N,N’-trimethyl-N’-[(3-phenoxyphenyl)methyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N,N’-trimethyl-N’-[(3-phenoxyphenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. In receptor modulation, it can bind to receptor sites, altering the receptor’s conformation and affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’-trimethyl-1,2-ethanediamine
- N,N,N’-trimethyl-1,3-propanediamine
- N,N,N’-trimethyl-1,4-butanediamine
Uniqueness
N,N,N’-trimethyl-N’-[(3-phenoxyphenyl)methyl]ethane-1,2-diamine is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N,N,N'-trimethyl-N'-[(3-phenoxyphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-19(2)12-13-20(3)15-16-8-7-11-18(14-16)21-17-9-5-4-6-10-17/h4-11,14H,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLPCMQMADBTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-BROMO-5-ETHYL-2-THIENYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B6023112.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B6023125.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6023129.png)
![ethyl 1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6023136.png)

![2-(2-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6023139.png)
![4-hydroxy-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one](/img/structure/B6023170.png)
![N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B6023176.png)
![N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6023180.png)
![4-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6023194.png)
![N-[[1-(1-methyl-6-oxopyridazin-4-yl)pyrrolidin-3-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6023198.png)
![2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6023199.png)
![N-[2-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]isonicotinamide](/img/structure/B6023207.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6023212.png)
